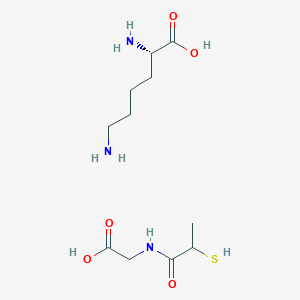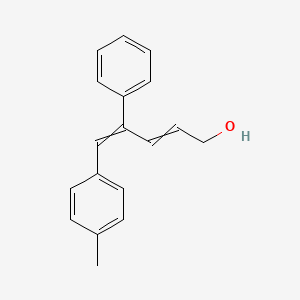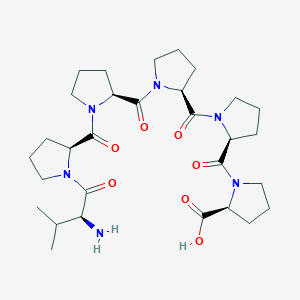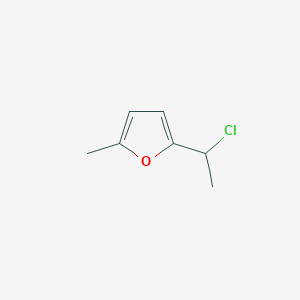
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical entities: (2S)-2,6-diaminohexanoic acid and 2-(2-sulfanylpropanoylamino)acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid involves multiple steps. The first step typically includes the preparation of (2S)-2,6-diaminohexanoic acid, which can be synthesized through the reaction of hexanoic acid with ammonia under specific conditions. The second component, 2-(2-sulfanylpropanoylamino)acetic acid, is synthesized by reacting propanoic acid with thiol and glycine under controlled conditions. The final step involves the coupling of these two components through a peptide bond formation reaction, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group in the 2-(2-sulfanylpropanoylamino)acetic acid component can be oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in (2S)-2,6-diaminohexanoic acid can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can lead to the formation of various derivatives depending on the substituents used.
Applications De Recherche Scientifique
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of (2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The amino groups can interact with various receptors and enzymes, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2,6-diamino-5-fluorohexanoic acid: An analog of (2S)-2,6-diaminohexanoic acid with a fluorine substitution.
2-(2-sulfanylpropanoylamino)butanoic acid: A similar compound with a butanoic acid backbone instead of acetic acid.
Uniqueness
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific research applications.
Propriétés
Numéro CAS |
915019-13-5 |
|---|---|
Formule moléculaire |
C11H23N3O5S |
Poids moléculaire |
309.39 g/mol |
Nom IUPAC |
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C6H14N2O2.C5H9NO3S/c7-4-2-1-3-5(8)6(9)10;1-3(10)5(9)6-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3,10H,2H2,1H3,(H,6,9)(H,7,8)/t5-;/m0./s1 |
Clé InChI |
FPKSMCCNNOAZCO-JEDNCBNOSA-N |
SMILES isomérique |
CC(C(=O)NCC(=O)O)S.C(CCN)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(C(=O)NCC(=O)O)S.C(CCN)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)

![N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine](/img/structure/B12616443.png)
![1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B12616449.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B12616451.png)


![2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one](/img/structure/B12616461.png)
![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)
![N,N-Dicyclohexyl-N'-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide](/img/structure/B12616474.png)

![1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine](/img/structure/B12616507.png)
![N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B12616512.png)

